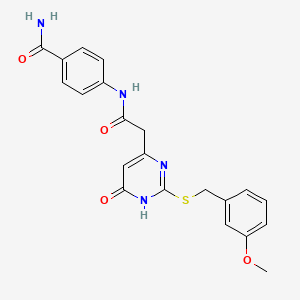

4-(2-(2-((3-Methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2-(2-((3-Methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide” is a complex organic compound. It contains a methoxybenzyl group, a thio group, a dihydropyrimidinone group, and an acetamido group . The methoxybenzyl group is a benzyl group with a methoxy substituent. The thio group is a sulfur analog of an ether group. The dihydropyrimidinone group is a six-membered heterocyclic compound containing two nitrogen atoms, and the acetamido group is derived from acetic acid .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the dihydropyrimidinone ring, the thioether linkage, and the methoxybenzyl and acetamido groups . The dihydropyrimidinone ring would contribute to the rigidity of the molecule, while the thioether linkage would provide some flexibility .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used . The thio group could potentially undergo oxidation or substitution reactions, and the dihydropyrimidinone ring could potentially undergo reactions at the carbonyl group . The methoxybenzyl and acetamido groups could also potentially undergo various reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the dihydropyrimidinone ring and the thio group could potentially influence its solubility and stability . The methoxybenzyl and acetamido groups could potentially influence its reactivity .

Scientific Research Applications

- Chalcones, such as the title compound, have been explored for their cytotoxic activity against cancer cells. The title compound exhibited a more negative binding free energy than tamoxifen, suggesting its potency against breast cancer through ERα inhibition. It could serve as a candidate for anticancer drug development .

- The synthesis of the title compound involves a linker mode approach under reflux conditions. Spectroscopic analyses (UV-Vis, FT-IR, HRMS, 1D, and 2D NMR) confirm its structure. Computational studies (molecular docking and MD simulation) provide insights into its potential as an anticancer agent .

- The title compound is a chalcone-salicylate hybrid. Combining features from both chalcones and salicylic acid derivatives, it offers a unique molecular architecture with potential biological activities .

- Computational approaches, including molecular docking, reveal how the title compound interacts with target proteins. Its binding energy and residue interactions provide valuable information for drug design .

- In silico studies predict that the title compound inhibits breast cancer growth by targeting estrogen receptor alpha (ERα). This information guides further experimental investigations .

Anticancer Research

Organic Synthesis

Hybrid Compounds

Molecular Docking Studies

In Silico Predictions

Pharmaceutical Development

Mechanism of Action

Target of Action

The compound’s primary targets are the Abl and Src kinases . These kinases play a crucial role in cell signaling and are often implicated in cancer when they become dysregulated .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition occurs through the compound’s binding to the active site of the kinases, preventing them from phosphorylating their substrates and thus disrupting the signaling pathways they are involved in .

Biochemical Pathways

The affected pathways are those regulated by Abl and Src kinases. These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and survival . By inhibiting these kinases, the compound disrupts these pathways, potentially leading to the death of cancer cells .

Pharmacokinetics

Due to the mesoionic nature of the thiadiazole ring, thiadiazole-containing compounds like this one are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties suggest that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of Abl and Src kinases, leading to disruption of the signaling pathways they regulate . This can result in the death of cancer cells, making the compound a potential anticancer agent .

Future Directions

Future research could potentially explore the synthesis, properties, and potential applications of this compound. This could include developing efficient synthesis methods, studying its physical and chemical properties, investigating its potential biological activity, and assessing its safety and hazards .

properties

IUPAC Name |

4-[[2-[2-[(3-methoxyphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4S/c1-29-17-4-2-3-13(9-17)12-30-21-24-16(11-19(27)25-21)10-18(26)23-15-7-5-14(6-8-15)20(22)28/h2-9,11H,10,12H2,1H3,(H2,22,28)(H,23,26)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCIOMBGLITWMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(2-((3-Methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3,6-Dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2755400.png)

![4-Methyl-6-pyrrolidin-1-yl-2-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2755407.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2755411.png)

![(6-Methoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2755415.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-3-chloropyridine](/img/structure/B2755416.png)

![6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2755418.png)